5-Ethynylfuro[2,3-b]pyridine
Description
5-Ethynylfuro[2,3-b]pyridine is a fused heterocyclic compound comprising a pyridine ring fused with a furan ring at the [2,3-b] position. The ethynyl (-C≡CH) substituent at the 5-position enhances its reactivity, making it a versatile intermediate in organic synthesis and drug discovery .
Key features of this compound:
- Core Structure: Furo[2,3-b]pyridine (oxygen-based fused ring system).
- Functional Group: Ethynyl moiety at position 5, enabling click chemistry and cross-coupling reactions.
Properties
Molecular Formula |
C9H5NO |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
5-ethynylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C9H5NO/c1-2-7-5-8-3-4-11-9(8)10-6-7/h1,3-6H |
InChI Key |
FJTABJOHMPSLLX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C2C(=C1)C=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylfuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by cyclization to form the desired furo[2,3-b]pyridine structure . Another approach involves the condensation of carbonyl compounds or cycloaddition reactions, such as the condensation of 1,5-dicarbonyls .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylfuro[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the ethynyl group can yield alkenyl or alkyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
5-Ethynylfuro[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 5-Ethynylfuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that the compound may disrupt key cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The fused heterocyclic core and substituent positions critically determine physicochemical and biological properties.
Key Observations :
- Reactivity: The ethynyl group in this compound facilitates Sonogashira or Suzuki couplings, similar to pyrrolo derivatives .
- Solubility: Oxygen in furo/chromeno derivatives may improve aqueous solubility compared to sulfur/nitrogen analogs.
Key Insights :
- Thieno Derivatives: Exhibit strong anti-cancer activity but face metabolic instability due to sulfur oxidation .
- Pyrrolo Derivatives : High potency as kinase inhibitors (e.g., FGFR1) but may require solubilizing groups .
- Chromeno Derivatives: Dual medicinal/materials applications (e.g., pranoprofen analogs and corrosion inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
